molecular formula C19H20N12O3 B135163 Tetrazole-aminopterin CAS No. 127134-21-8

Tetrazole-aminopterin

Cat. No. B135163
M. Wt: 464.4 g/mol
InChI Key: IMRSBQGLWIOFSP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazole-aminopterin is a chemical compound that has gained significant attention in the field of scientific research due to its potential as an antifolate agent. This compound is synthesized by the reaction of aminopterin with tetrazole, resulting in the formation of a novel chemical entity that has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of tetrazole-aminopterin is similar to that of aminopterin. Tetrazole-aminopterin inhibits the activity of dihydrofolate reductase, which leads to a decrease in the production of nucleic acids. This inhibition leads to the inhibition of cancer cell growth.

Biochemical And Physiological Effects

Tetrazole-aminopterin has been shown to have significant biochemical and physiological effects. In vitro studies have shown that tetrazole-aminopterin is effective against a variety of cancer cell lines. In vivo studies have shown that tetrazole-aminopterin is effective against breast cancer, lung cancer, and leukemia in animal models.

Advantages And Limitations For Lab Experiments

Tetrazole-aminopterin has several advantages for lab experiments. It is easy to synthesize and has been shown to be effective against a variety of cancer cell lines. However, there are also limitations to using tetrazole-aminopterin in lab experiments. The compound is not very stable and can degrade over time. Additionally, the compound is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of tetrazole-aminopterin. One direction is to study the compound in combination with other antifolate agents to determine if it has synergistic effects. Another direction is to study the compound in animal models of other types of cancer to determine if it is effective against those cancers. Finally, future studies could focus on improving the stability and solubility of the compound to make it more useful in lab experiments.
Conclusion:
Tetrazole-aminopterin is a novel chemical entity that has gained significant attention in the field of scientific research due to its potential as an antifolate agent. The compound has been shown to be effective against a variety of cancer cell lines and has significant biochemical and physiological effects. While there are limitations to using tetrazole-aminopterin in lab experiments, there are also several future directions for the study of this compound.

Synthesis Methods

The synthesis of tetrazole-aminopterin involves the reaction of aminopterin with tetrazole. Aminopterin is a folate antagonist that inhibits the activity of dihydrofolate reductase, an important enzyme in the synthesis of nucleic acids. Tetrazole, on the other hand, is a five-membered heterocyclic compound that contains four nitrogen atoms. The reaction of aminopterin with tetrazole results in the formation of a novel chemical entity, tetrazole-aminopterin.

Scientific Research Applications

Tetrazole-aminopterin has been studied for its potential as an antifolate agent. Antifolates are a class of drugs that inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. This inhibition leads to a decrease in the production of nucleic acids, which in turn inhibits the growth of cancer cells. Tetrazole-aminopterin has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

CAS RN

127134-21-8

Product Name

Tetrazole-aminopterin

Molecular Formula

C19H20N12O3

Molecular Weight

464.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid

InChI

InChI=1S/C19H20N12O3/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(32)25-12(18(33)34)5-6-13-28-30-31-29-13/h1-4,8,12,22H,5-7H2,(H,25,32)(H,33,34)(H,28,29,30,31)(H4,20,21,23,26,27)/t12-/m0/s1

InChI Key

IMRSBQGLWIOFSP-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N

synonyms

gamma-tetrazole-aminopterin
tetrazole-aminopterin

Origin of Product

United States

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